molecular formula C14H22N4O2 B1502366 (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate CAS No. 1085843-07-7

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No. B1502366
CAS RN: 1085843-07-7
M. Wt: 278.35 g/mol
InChI Key: VVXNHLWYLJDILD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Synthetic Chemistry

  • Intermediate in Medicinal Chemistry : It is used as an intermediate in the synthesis of complex molecules with potential medicinal applications. For example, its use in the development of lymphocyte function-associated antigen 1 inhibitors highlights its role in medicinal chemistry (Wenjie Li et al., 2012).
  • Coordination Chemistry : Derivatives related to this compound have been explored for their coordination chemistry, demonstrating versatility as ligands. Such compounds have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (M. Halcrow, 2005).

Material Science

  • Dye-Sensitized Solar Cells (DSSCs) : Pyridine derivatives, similar to the mentioned compound, have been investigated as electrolyte additives in dye-sensitized solar cells. Research in this area focuses on optimizing the performance of DSSCs by tuning the electrochemical properties of the redox mediator through the use of different pyridine bases (Parnian Ferdowsi et al., 2018).

Catalysis

  • Palladium-Catalyzed Reactions : Palladium-catalyzed three-component reactions involving compounds similar to (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate have been studied for the synthesis of pyrroles and their bicyclic analogues. This research highlights its utility in facilitating complex chemical transformations (Guanyinsheng Qiu et al., 2017).

Photoredox Catalysis

  • Cascade Reactions : A photoredox-catalyzed cascade using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, related to the compound , demonstrates a method for assembling a range of 3-aminochromones. This showcases the compound's potential in photoredox catalysis and subsequent applications in synthesizing diverse amino pyrimidines (Zhi-Wei Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXNHLWYLJDILD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693177
Record name tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1085843-07-7
Record name tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-5-nitropyridine was treated with tert-butyl (R)-(+)-pyrrolidin-3-ylcarbamate and subsequently hydrogenated by method C-c. This resulted in the product with the molecular weight of 278.36 (C14H22N4O2); MS (ESI): 279 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following General procedure H, 2-chloro-5-nitropyridine (500 mg, 3.1 mmol) was reacted with tert-butyl pyrrolidin-3-ylcarbamate (931 mg, 5 mmol) followed by reduction to afford the desired product (813 mg, 94%) as a purple solid: ESI MS m/z 279 [C14H22N4O2+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 6
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.